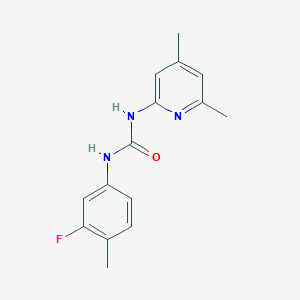
2-(2,3-dihydro-1H-inden-5-yloxy)-N-(6-methyl-2-pyridinyl)acetamide
Übersicht
Beschreibung
2-(2,3-dihydro-1H-inden-5-yloxy)-N-(6-methyl-2-pyridinyl)acetamide is a synthetic organic compound. Its structure includes an indene moiety, a pyridine ring, and an acetamide group. Compounds with such structures are often investigated for their potential biological activities and applications in various fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-dihydro-1H-inden-5-yloxy)-N-(6-methyl-2-pyridinyl)acetamide typically involves the following steps:
Formation of the Indene Moiety: Starting from a suitable indene precursor, the indene moiety is synthesized through cyclization reactions.
Attachment of the Pyridine Ring: The pyridine ring is introduced via nucleophilic substitution reactions.
Formation of the Acetamide Group: The final step involves the formation of the acetamide group through amidation reactions.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the indene moiety.
Reduction: Reduction reactions can occur at the pyridine ring or the acetamide group.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the indene or pyridine rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or alcohols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.
Wissenschaftliche Forschungsanwendungen
2-(2,3-dihydro-1H-inden-5-yloxy)-N-(6-methyl-2-pyridinyl)acetamide may have applications in:
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Investigated for potential therapeutic effects.
Industry: Used in the synthesis of materials or as a chemical intermediate.
Wirkmechanismus
The mechanism of action for this compound would depend on its specific interactions with biological targets. It may interact with enzymes, receptors, or other proteins, influencing various molecular pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(2,3-dihydro-1H-inden-5-yloxy)-N-(2-pyridinyl)acetamide: Lacks the methyl group on the pyridine ring.
2-(2,3-dihydro-1H-inden-5-yloxy)-N-(6-methyl-3-pyridinyl)acetamide: Has a different substitution pattern on the pyridine ring.
Uniqueness
The presence of the 6-methyl group on the pyridine ring may influence the compound’s reactivity and interactions, making it unique compared to its analogs.
Eigenschaften
IUPAC Name |
2-(2,3-dihydro-1H-inden-5-yloxy)-N-(6-methylpyridin-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2/c1-12-4-2-7-16(18-12)19-17(20)11-21-15-9-8-13-5-3-6-14(13)10-15/h2,4,7-10H,3,5-6,11H2,1H3,(H,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSSNTORMECZYLL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=O)COC2=CC3=C(CCC3)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
2.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID57258170 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(4-methoxyphenyl)sulfonyl]-1H-indole-2,3-dione](/img/structure/B4654025.png)
![4-[4-(diethylamino)phenyl]-7-(3,4-dimethoxyphenyl)-2-methyl-N-(2-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide](/img/structure/B4654027.png)
![methyl 1-butyl-6-(4-chlorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B4654028.png)
![1-[4-(3-Chlorophenyl)piperazin-1-yl]-2-(2-methoxyphenoxy)butan-1-one](/img/structure/B4654041.png)
methanone](/img/structure/B4654046.png)
![N-{1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-3,5-dimethyl-1H-pyrazol-4-yl}-2-[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]butanamide](/img/structure/B4654050.png)
![N-(1,1,1,3,3,3-hexafluoro-2-{[4-(trifluoromethoxy)phenyl]amino}propan-2-yl)-3-phenylpropanamide](/img/structure/B4654058.png)




![N-{4-[({2-[(2-chloro-6-fluorobenzyl)thio]ethyl}amino)sulfonyl]phenyl}acetamide](/img/structure/B4654094.png)
![ethyl 2-[({[5-(aminocarbonyl)-1-ethyl-1H-pyrazol-4-yl]amino}carbonothioyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate](/img/structure/B4654100.png)

